molecular formula C11H12BrNO3 B1382909 (E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime CAS No. 18028-30-3

(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime

Cat. No. B1382909
CAS RN: 18028-30-3
M. Wt: 286.12 g/mol
InChI Key: GLWCTDGNIPWDKC-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime, also known as 4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime, is a versatile organic compound used in various scientific research applications. It is a member of the oxime family and is composed of a bromine atom, two dimethoxy groups, and a 2,3-dihydroinden-1-one ring. This compound has been used in various research applications, such as synthesis, drug discovery, and biochemical studies.

Scientific Research Applications

(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oximedimethoxy-2,3-dihydroinden-1-one oxime has been used in a number of scientific research applications. It has been used in the synthesis of a variety of compounds, including indanones, indoles, and oximes. It has also been used in the synthesis of pharmaceuticals, such as antimalarials, anti-inflammatory drugs, and antiviral drugs. In addition, it has been used in the synthesis of various natural products, such as terpenes and steroids. Furthermore, it has been used in the synthesis of heterocyclic compounds, such as pyrroles, pyrimidines, and thiophenes.

Mechanism of Action

The mechanism of action of (E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oximedimethoxy-2,3-dihydroinden-1-one oxime is not well understood. However, it is believed that this compound acts as a proton acceptor, which allows for the formation of a new bond between two molecules. It is also believed that this compound can act as a catalyst for certain reactions, such as the formation of oximes and other heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oximedimethoxy-2,3-dihydroinden-1-one oxime are not well understood. However, it is believed that this compound may have some anti-inflammatory and antioxidant properties. In addition, it may have some antiviral and antimalarial activity.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oximedimethoxy-2,3-dihydroinden-1-one oxime in laboratory experiments are that it is relatively easy to synthesize and that it can be used as a catalyst in certain reactions. Furthermore, it can be used in the synthesis of a variety of compounds. The limitations of using this compound in laboratory experiments are that it is not well understood and that its mechanism of action is not clear.

Future Directions

There are a number of potential future directions for the use of (E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oximedimethoxy-2,3-dihydroinden-1-one oxime. These include further research into its mechanism of action, its potential applications in drug discovery, and its potential use as a catalyst in the synthesis of various compounds. Additionally, further research could be done into its potential anti-inflammatory, antioxidant, antiviral, and antimalarial activities. Finally, further research could be done into its potential use in the synthesis of natural products, such as terpenes and steroids.

properties

IUPAC Name

(NE)-N-(4-bromo-6,7-dimethoxy-2,3-dihydroinden-1-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-15-9-5-7(12)6-3-4-8(13-14)10(6)11(9)16-2/h5,14H,3-4H2,1-2H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWCTDGNIPWDKC-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2CCC(=NO)C2=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2CC/C(=N\O)/C2=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime
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(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime
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(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime
Reactant of Route 4
(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime
Reactant of Route 5
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Reactant of Route 6
(E)-4-Bromo-6,7-dimethoxy-2,3-dihydroinden-1-one oxime

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